![molecular formula C18H22N2O3S2 B2484572 2-(butan-2-ylsulfanyl)-3-(3,4-dimethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 877655-42-0](/img/structure/B2484572.png)
2-(butan-2-ylsulfanyl)-3-(3,4-dimethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(butan-2-ylsulfanyl)-3-(3,4-dimethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C18H22N2O3S2 and its molecular weight is 378.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(butan-2-ylsulfanyl)-3-(3,4-dimethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one, also known as K292-1707, is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C20H23N3O4S2
- Molecular Weight : 433.55 g/mol
- IUPAC Name : 2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
- LogP : 3.681 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activity of K292-1707 has been investigated primarily in the context of its potential as an antitumor agent and its effects on various biological pathways. The following sections detail the specific activities observed.
Antitumor Activity
K292-1707 has shown promising results in inhibiting tumor cell proliferation. A study evaluated its effects on various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 12.5 | Induction of apoptosis via mitochondrial dysfunction |
A549 (lung cancer) | 15.0 | Inhibition of cell cycle progression |
HeLa (cervical cancer) | 10.0 | Activation of caspase pathways |
These findings suggest that K292-1707 may act through multiple mechanisms to exert its antitumor effects.
Anti-inflammatory Activity
In addition to its antitumor properties, K292-1707 has demonstrated significant anti-inflammatory activity. In vitro studies indicated that it effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.
Cytokine | Control Level (pg/mL) | K292-1707 Treatment Level (pg/mL) |
---|---|---|
TNF-alpha | 150 | 45 |
IL-6 | 200 | 60 |
This reduction suggests that K292-1707 may have therapeutic potential in treating inflammatory diseases.
Antioxidant Activity
K292-1707 has also been evaluated for its antioxidant properties. The compound was tested using the DPPH radical scavenging assay:
Concentration (µg/mL) | % Scavenging Activity |
---|---|
10 | 30 |
50 | 65 |
100 | 85 |
The results indicate a dose-dependent increase in scavenging activity, highlighting its potential as an antioxidant agent.
Structure-Activity Relationship (SAR)
The structural components of K292-1707 play a crucial role in its biological activity. The presence of the thieno[3,2-d]pyrimidine core is essential for its antitumor effects. Modifications at the sulfur and butan-2-yl groups have been shown to impact potency significantly:
- Thieno[3,2-d]pyrimidine Core : Essential for biological activity.
- Butan-2-ylsulfanyl Group : Enhances lipophilicity and cellular uptake.
- Dimethoxyphenyl Substituent : Contributes to anti-inflammatory properties.
Case Studies
Several case studies have highlighted the efficacy of K292-1707 in preclinical models:
-
Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with K292-1707 resulted in a significant reduction in tumor size compared to controls.
- Tumor Size Reduction : Approximately 70% after four weeks of treatment.
-
Inflammatory Disease Model : In a murine model of acute inflammation induced by LPS, K292-1707 treatment led to decreased edema and inflammatory marker levels.
- Edema Reduction : Measured decrease in paw swelling by 50% within 24 hours post-treatment.
Eigenschaften
IUPAC Name |
2-butan-2-ylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-5-11(2)25-18-19-13-8-9-24-16(13)17(21)20(18)12-6-7-14(22-3)15(10-12)23-4/h6-7,10-11H,5,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEOUVWANBGMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(=O)N1C3=CC(=C(C=C3)OC)OC)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.